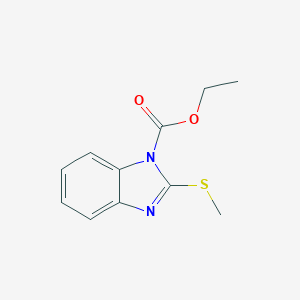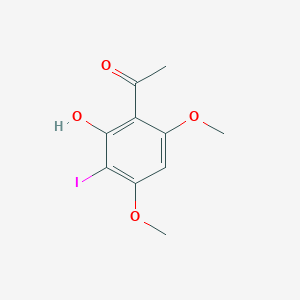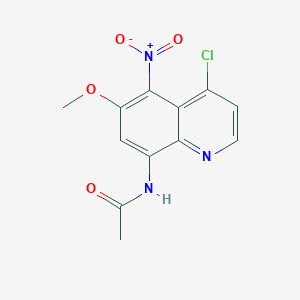![molecular formula C14H16O5 B303363 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one is a chemical compound that belongs to the class of spiroketals. It has been found to have various potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, or viral replication.
Biochemical and Physiological Effects:
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of certain viruses such as HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against cancer cells, inflammation, and viruses, making it a versatile compound for various research applications. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method and improve its solubility to enhance its bioavailability. Additionally, it may be worthwhile to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.
Méthodes De Synthèse
The synthesis of 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one involves the reaction of 2-methyl-1,3-cyclohexanedione with 2,3-epoxy-1,4-benzoquinone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism to form the spiroketal product.
Applications De Recherche Scientifique
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one has been found to have potential applications in various scientific research fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential anti-inflammatory agent due to its ability to suppress the production of pro-inflammatory cytokines. Additionally, it has been studied as a potential anti-viral agent due to its ability to inhibit the replication of certain viruses.
Propriétés
Nom du produit |
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one |
|---|---|
Formule moléculaire |
C14H16O5 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
5//'-hydroxy-4//'-methyl-3//'-propan-2-yloxyspiro[1,3-dioxolane-2,8//'-bicyclo[4.2.0]octa-1,3,5-triene]-7//'-one |
InChI |
InChI=1S/C14H16O5/c1-7(2)19-10-6-9-11(12(15)8(10)3)13(16)14(9)17-4-5-18-14/h6-7,15H,4-5H2,1-3H3 |
Clé InChI |
DZJLTMAVONZSBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C23OCCO3)OC(C)C |
SMILES canonique |
CC1=C(C=C2C(=C1O)C(=O)C23OCCO3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)


![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)


![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)

![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)


